N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide” is a chemical compound. The name suggests that it contains an isothiazolidine ring, which is a type of heterocyclic compound . This ring is substituted with a phenyl group at one position and a sulfonamide group at another .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of an isothiazolidine ring attached to a phenyl ring, which is further substituted with a fluoro and a methoxy group. Additionally, a sulfonamide group is also present .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The isothiazolidine ring, phenyl ring, and sulfonamide group could potentially undergo various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and functional groups would influence its properties .Scientific Research Applications
Cyclooxygenase-2 (COX-2) Inhibition
A study by Hashimoto et al. (2002) synthesized derivatives of benzenesulfonamide, exploring their inhibitory effects on COX-2, which plays a crucial role in inflammation and pain. Introduction of a fluorine atom in these molecules preserved COX-2 potency and notably increased COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, demonstrating the potential therapeutic applications of these compounds in treating conditions like rheumatoid arthritis and acute pain Hashimoto et al., 2002.
Anticancer Activity
Tsai et al. (2016) synthesized and evaluated novel aminothiazole-paeonol derivatives for their anticancer effects on several cancer cell lines. The study found that some compounds exhibited significant inhibitory activity, especially against human gastric adenocarcinoma and colorectal adenocarcinoma cells, suggesting these molecules as promising leads for developing new anticancer agents Tsai et al., 2016.
Inhibitors of Kynurenine 3-Hydroxylase
Röver et al. (1997) reported on the synthesis and evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. This enzyme is involved in tryptophan metabolism, which is linked to several neurodegenerative diseases. The compounds demonstrated high-affinity inhibition of this enzyme, providing insight into potential treatments for neurological disorders Röver et al., 1997.
Antimycobacterial Activity
Ghorab et al. (2017) explored the synthesis of novel thiourea derivatives bearing the benzenesulfonamide moiety for their antimycobacterial activity. These compounds showed considerable activity against Mycobacterium tuberculosis, highlighting their potential as second-line antituberculosis agents Ghorab et al., 2017.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O5S2/c1-24-16-8-7-14(11-15(16)17)26(22,23)18-12-3-5-13(6-4-12)19-9-2-10-25(19,20)21/h3-8,11,18H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMKAJVOJCODIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.